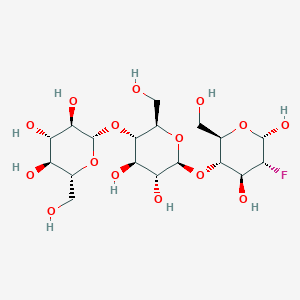
Deoxy-2-fluoro-B-D-cellotrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxy-2-fluoro-beta-D-cellotrioside is a synthetic oligosaccharide composed of three glucose units linked by glycosidic bonds, with a fluorine atom replacing a hydroxyl group at the second carbon of one of the glucose units. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy-2-fluoro-beta-D-cellotrioside typically involves the selective fluorination of a precursor oligosaccharide. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of Deoxy-2-fluoro-beta-D-cellotrioside involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Types of Reactions:
Oxidation: Deoxy-2-fluoro-beta-D-cellotrioside can undergo oxidation reactions, particularly at the primary alcohol groups, forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to its corresponding deoxy form using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
Deoxy-2-fluoro-beta-D-cellotrioside has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on carbohydrate chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against glycosidases.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with carbohydrate-processing enzymes.
Industry: Utilized in the synthesis of fluorinated oligosaccharides for various industrial applications.
Mechanism of Action
The mechanism of action of Deoxy-2-fluoro-beta-D-cellotrioside involves its interaction with carbohydrate-processing enzymes. The fluorine atom at the second carbon creates a steric hindrance and electronic effects that inhibit the enzyme’s activity. This inhibition can disrupt various biological processes, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
2’-Deoxy-2’-fluorocytidine: Another fluorinated carbohydrate with antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Known for its inhibitory effects on hepatitis C virus replication.
Uniqueness: Deoxy-2-fluoro-beta-D-cellotrioside is unique due to its specific structure, which combines the properties of fluorinated carbohydrates with the characteristics of oligosaccharides. This combination allows it to interact with a broader range of enzymes and biological targets compared to other similar compounds .
Properties
Molecular Formula |
C18H31FO15 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4S,5R,6S)-5-fluoro-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31FO15/c19-7-9(24)14(5(2-21)30-16(7)29)33-18-13(28)11(26)15(6(3-22)32-18)34-17-12(27)10(25)8(23)4(1-20)31-17/h4-18,20-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
BZNXZJAUEMJQJB-QSCMNUSVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)F)O)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)F)O)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide](/img/structure/B10778493.png)
![(2R,3S,4R,5R,6S)-2-[[(5S,6R,7R,8S)-7,8-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778498.png)
![(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate](/img/structure/B10778502.png)
![8-Benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778503.png)
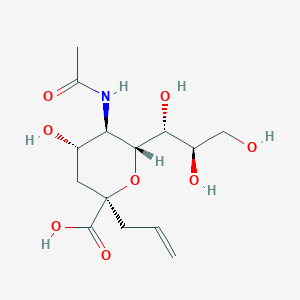
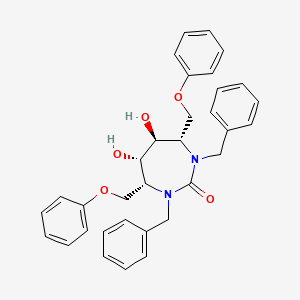
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B10778515.png)
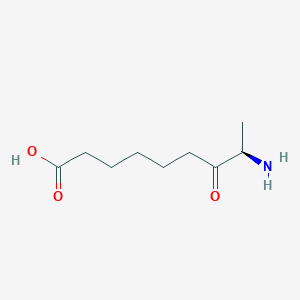
![6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
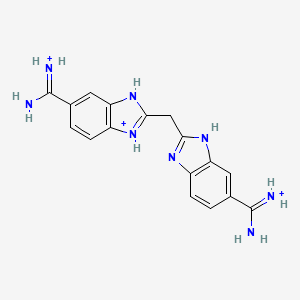
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)
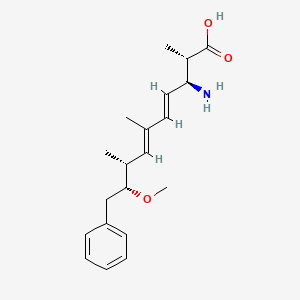
![(3S)-Tetrahydro-3-furanyl {(2S,3S)-4-[(2S,4R)-4-{(1S,2R)-2-[(S)-amino(hydroxy)methoxy]-2,3-dihydro-1H-inden-1-yl}-2-benzyl-3-oxo-2-pyrrolidinyl]-3-hydroxy-1-phenyl-2-butanyl}carbamate](/img/structure/B10778577.png)
